Betrixaban

Description

This compound is a non-vitamin K oral anticoagulant whose action is driven by the competitive and reversible inhibition of the factor Xa. It was selected among all lead compounds due to its low hERG channel affinity while sustaining its factor Xa inhibition capacity. This compound, now developed by Portola Pharmaceuticals Inc., is prescribed as a venous thromboembolism (VTE) prophylactic for adult patients with moderate to severe restricted motility or with other risks for VTE. VTE can be manifested as deep vein thrombosis or pulmonary embolism and it is a leading cause of preventable death in hospitalized patients.

This compound is a Factor Xa Inhibitor. The mechanism of action of this compound is as a Factor Xa Inhibitor.

This compound is an oral anticoagulant and direct inhibitor of factor Xa which is used to decrease the risk of deep vein thrombosis and pulmonary embolus in patients hospitalized with an acute medical condition who are at high risk for venous thromboses. This compound has been linked to a low rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent liver injury.

This compound is an orally active inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. This compound is primarily excreted unchanged in the bile and has a half life of about 19 hours.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and is indicated for venous thromboembolism and recurrent thrombophlebitis and has 6 investigational indications. This drug has a black box warning from the FDA.

a highly potent, selective, and orally efficacious factor Xa inhibitor; structure in first source

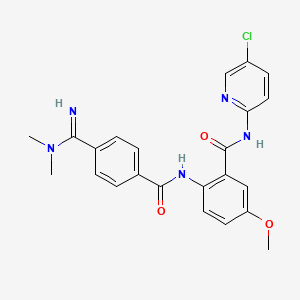

Structure

3D Structure

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O3/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOLNRLADUSQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954727 | |

| Record name | Betrixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5-2.7 mg/ml | |

| Record name | Betrixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

330942-05-7 | |

| Record name | Betrixaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330942-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betrixaban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330942057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betrixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betrixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betrixaban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETRIXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74RWP7W0J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

200-212 ºC | |

| Record name | Betrixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Betrixaban's Mechanism of Action on the Prothrombinase Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betrixaban is a direct, selective, competitive, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its anticoagulant effect is exerted through the inhibition of both free FXa and FXa assembled within the prothrombinase complex. This complex, composed of Factor Xa and its cofactor Factor Va on a phospholipid surface, is responsible for the rapid conversion of prothrombin to thrombin, the final effector protease in coagulation. By targeting prothrombinase-bound FXa, this compound effectively attenuates the burst of thrombin generation, a key event in thrombus formation. This document provides an in-depth technical overview of this compound's mechanism of action with a specific focus on its interaction with the prothrombinase complex, including quantitative inhibitory data and detailed experimental methodologies.

The Prothrombinase Complex: A Pivotal Target in Anticoagulation

The prothrombinase complex, consisting of the serine protease Factor Xa and the non-enzymatic cofactor Factor Va, assembles on negatively charged phospholipid surfaces in the presence of calcium ions.[1] This assembly dramatically enhances the catalytic efficiency of Factor Xa, increasing the rate of prothrombin activation to thrombin by approximately 300,000-fold compared to Factor Xa alone.[1] This amplification is crucial for robust thrombus formation. The central role of the prothrombinase complex makes it a prime target for anticoagulant therapies.

Molecular Interactions within the Prothrombinase Complex

The formation and function of the prothrombinase complex involve a series of coordinated molecular events. Understanding these is key to appreciating how inhibitors like this compound function.

This compound: A Direct Inhibitor of Free and Prothrombinase-Bound Factor Xa

This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby preventing it from cleaving its substrate, prothrombin.[2][3] A key feature of this compound is its ability to inhibit both free Factor Xa in circulation and Factor Xa that is already incorporated into the prothrombinase complex.[2][4][5] This dual inhibition is crucial for its efficacy in preventing thrombus formation. The inhibition is concentration-dependent and does not require a cofactor such as antithrombin III.[2][3]

Quantitative Analysis of this compound's Inhibitory Activity

| Parameter | Value | Target | Assay Type |

| IC50 | 1.5 nM | Factor Xa | Enzyme Inhibition Assay |

| Ki | 0.117 nM | Factor Xa | Enzyme Inhibition Assay |

| Effective Concentration Range | 5 - 25 ng/mL | Thrombin Generation | Thrombin Generation Assay |

Table 1: Quantitative Inhibitory Data for this compound.

Experimental Protocols for Assessing this compound's Activity

The characterization of this compound's inhibitory effect on the prothrombinase complex relies on several key in vitro assays. The following sections detail the methodologies for these experiments.

Prothrombinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the activity of the assembled prothrombinase complex.

Objective: To determine the concentration-dependent inhibition of prothrombinase activity by this compound.

Materials:

-

Purified human Factor Xa

-

Purified human Factor Va

-

Purified human Prothrombin

-

Phospholipid vesicles (e.g., phosphatidylcholine/phosphatidylserine)

-

Calcium chloride (CaCl2)

-

Tris-buffered saline (TBS)

-

Chromogenic thrombin substrate (e.g., S-2238)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Methodology:

-

Complex Assembly:

-

In a 96-well plate, combine Factor Xa, Factor Va, phospholipid vesicles, and CaCl2 in TBS.

-

Incubate at 37°C for a specified time (e.g., 10 minutes) to allow for the formation of the prothrombinase complex.

-

-

Inhibitor Addition:

-

Add varying concentrations of this compound to the wells containing the prothrombinase complex.

-

Incubate for a pre-determined time (e.g., 5 minutes) to allow for inhibitor binding.

-

-

Initiation of Prothrombin Activation:

-

Add prothrombin to each well to initiate the reaction.

-

-

Measurement of Thrombin Activity:

-

At timed intervals, add a chromogenic thrombin substrate to the wells.

-

Measure the change in absorbance at 405 nm using a microplate reader. The rate of color development is proportional to the amount of thrombin generated.

-

-

Data Analysis:

-

Calculate the rate of thrombin generation for each this compound concentration.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

-

Thrombin Generation Assay (TGA)

The TGA provides a more global assessment of coagulation by measuring the total amount of thrombin generated over time in plasma.

Objective: To evaluate the effect of this compound on the dynamics of thrombin generation in human plasma.

Materials:

-

Platelet-poor plasma (PPP)

-

This compound stock solution

-

Tissue factor (TF) and phospholipid reagent (e.g., PPP Reagent)

-

Fluorogenic thrombin substrate with a calcium-containing buffer (e.g., FluCa-Kit)

-

Thrombin calibrator

-

96-well microplate (black)

-

Fluorometric microplate reader with a dispenser

Methodology:

-

Sample Preparation:

-

Spike PPP with various concentrations of this compound.

-

-

Assay Setup:

-

Dispense the this compound-spiked plasma samples into the wells of a 96-well plate.

-

Add the thrombin calibrator to designated wells.

-

-

Initiation and Measurement:

-

Place the plate in a pre-warmed (37°C) fluorometer.

-

The instrument automatically dispenses the TF/phospholipid reagent to initiate coagulation.

-

Simultaneously, the fluorogenic substrate/calcium buffer is added.

-

The fluorescence intensity is measured over time (e.g., for 60 minutes).

-

-

Data Analysis:

-

The software calculates the thrombin generation curve and key parameters:

-

Lag Time: Time to the start of thrombin generation.

-

Endogenous Thrombin Potential (ETP): Total thrombin generated (area under the curve).

-

Peak Thrombin: Maximum thrombin concentration.

-

Time to Peak: Time to reach peak thrombin concentration.

-

-

Compare the parameters of this compound-treated samples to a control to quantify the inhibitory effect.

-

Conclusion

This compound is a potent direct Factor Xa inhibitor that effectively targets both free FXa and, critically, FXa within the prothrombinase complex. This dual mechanism of action allows for the efficient downregulation of the thrombin burst essential for thrombus formation. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to understand and further characterize the anticoagulant properties of this compound and similar molecules. The continued investigation into the precise kinetics of prothrombinase inhibition will further refine our understanding of this important therapeutic agent.

References

- 1. Prothrombinase - Wikipedia [en.wikipedia.org]

- 2. Pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleck.co.jp [selleck.co.jp]

- 4. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A New Oral Factor Xa Inhibitor for Extended Venous Thromboembolism Prophylaxis in High-Risk Hospitalized Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Betrixaban: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of betrixaban, a direct oral anticoagulant. This compound is a factor Xa (FXa) inhibitor, a class of drugs that plays a crucial role in the management and prevention of thromboembolic diseases.[1][2][3] This document synthesizes available data from various preclinical models, offering insights into the drug's mechanism of action, efficacy, and safety profile before its transition to clinical trials.

Pharmacokinetics: A Profile of Absorption, Distribution, Metabolism, and Excretion

This compound's clearance is primarily through the hepatobiliary system, with minimal renal clearance and negligible metabolism by cytochrome P450 enzymes.[4] This characteristic distinguishes it from other DOACs and suggests a lower potential for drug-drug interactions with CYP450 inhibitors or inducers.

Pharmacodynamics: Unraveling the Antithrombotic Efficacy

This compound's primary pharmacodynamic effect is the competitive and reversible inhibition of both free and prothrombinase-bound Factor Xa.[5] This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[2][5]

In Vitro and Ex Vivo Coagulation Assays

A battery of in vitro and ex vivo coagulation assays has been employed to characterize the anticoagulant activity of this compound across different species.

Table 1: Effect of this compound on Ex Vivo Coagulation Parameters in Various Species

| Parameter | Species | Effect |

| Prothrombin Time (PT) | Rat, Rabbit, Baboon, Human | Concentration-dependent prolongation |

| Activated Partial Thromboplastin Time (aPTT) | Not Specified | Concentration-dependent prolongation |

| Thrombin Generation | Human | Inhibition in a concentration-dependent manner |

Data synthesized from preclinical studies.

Preclinical Thrombosis Models

The antithrombotic efficacy of this compound has been evaluated in several well-established preclinical models of venous and arterial thrombosis.

In a rabbit model of venous thrombosis, this compound demonstrated potent antithrombotic effects.

Table 2: Efficacy of this compound in a Rabbit Venous Thrombosis Model

| Treatment | Dose | Thrombus Weight Reduction (%) |

| This compound | 3 mg/kg | 76 |

| This compound | 10 mg/kg | 96 |

Data from a study evaluating the prevention of thrombus formation.

This compound has also been assessed in rat models of both arterial and venous thrombosis, showcasing its broad-spectrum antithrombotic activity.

Table 3: Efficacy of this compound in Rat Thrombosis Models

| Model | Treatment | Endpoint | Outcome |

| Arterial Thrombosis (FeCl3-induced) | This compound | Patency Rate | Dose-dependent increase |

| Venous Thrombosis | This compound | Thrombus Weight | Dose-dependent reduction |

Qualitative summary based on available preclinical data.

Experimental Protocols

Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis

This model is designed to assess the ability of an antithrombotic agent to prevent the formation of a thrombus in an extracorporeal shunt.

Protocol:

-

Animal Preparation: New Zealand White rabbits are anesthetized.

-

Shunt Implantation: The carotid artery and jugular vein are cannulated and connected to an extracorporeal shunt containing a thrombogenic surface (e.g., silk thread).

-

Drug Administration: this compound or vehicle is administered intravenously or orally.

-

Thrombosis Induction and Monitoring: Blood is allowed to circulate through the shunt for a defined period. Blood flow can be monitored, and at the end of the experiment, the shunt is removed, and the thrombus formed is weighed.

-

Blood Sampling: Blood samples are collected at various time points to perform ex vivo coagulation assays.

Rat Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model

This widely used model assesses the efficacy of antithrombotic agents in preventing arterial thrombosis induced by oxidative injury.

Protocol:

-

Animal Preparation: Rats (e.g., Sprague-Dawley) are anesthetized, and the carotid artery is surgically exposed.

-

Drug Administration: this compound or vehicle is administered.

-

Thrombosis Induction: A filter paper saturated with a ferric chloride solution is applied to the adventitial surface of the carotid artery for a specific duration to induce endothelial injury.

-

Monitoring: A Doppler flow probe is placed distal to the injury site to continuously monitor blood flow. The primary endpoint is typically the time to complete vessel occlusion.

Signaling Pathway

This compound's mechanism of action is a direct inhibition of Factor Xa, a critical enzyme in the coagulation cascade. By blocking Factor Xa, this compound disrupts the conversion of prothrombin to thrombin, a key step in the formation of a stable fibrin clot.

Conclusion

The preclinical data for this compound demonstrate its potent and direct inhibition of Factor Xa, leading to effective antithrombotic activity in various animal models of venous and arterial thrombosis. Its favorable pharmacokinetic profile, characterized by a long half-life and minimal renal and CYP450-mediated metabolism, suggested a predictable and manageable anticoagulant effect in clinical settings. These preclinical findings provided a strong rationale for the successful clinical development of this compound for the prevention of venous thromboembolism.

References

- 1. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of twelve anticonvulsant drugs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. optibrium.com [optibrium.com]

An In-Depth Technical Guide to the Molecular Structure and Factor Xa Binding Affinity of Betrixaban

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of betrixaban and its binding affinity to its target, Factor Xa (FXa). The content herein is intended for an audience with a background in biochemistry, pharmacology, and drug development. We will delve into the chemical properties of this compound, its mechanism of action, quantitative binding data, and the experimental methodologies used to determine its interaction with Factor Xa.

Molecular Structure of this compound

This compound is a small molecule, orally available, direct inhibitor of Factor Xa. Its chemical name is N-(5-chloropyridin-2-yl)-2-((4-(N,N-dimethylcarbamimidoyl)benzoyl)amino)-5-methoxybenzamide. The molecular formula for this compound is C₂₃H₂₂ClN₅O₃, and it has a molecular weight of 451.91 g/mol .[1] The structure of this compound is characterized by a central benzamide core, which is substituted to create specific interactions with the active site of Factor Xa.

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is: CN(C)C(=N)c1ccc(cc1)C(=O)Nc2c(C(=O)Nc3ccc(Cl)cn3)ccc(OC)c2. This notation provides a linear representation of the 2D chemical structure.

Mechanism of Action and Binding to Factor Xa

This compound is a direct, competitive, and reversible inhibitor of Factor Xa.[2][3] It binds to the active site of both free Factor Xa and Factor Xa complexed within the prothrombinase complex.[4][5] By occupying the active site, this compound prevents Factor Xa from converting prothrombin (Factor II) to thrombin (Factor IIa). This inhibition of thrombin generation is the central mechanism through which this compound exerts its anticoagulant effect, thereby reducing the formation of fibrin clots.[6]

The interaction between this compound and the active site of Factor Xa is highly specific. The various chemical moieties of the this compound molecule are designed to fit into and interact with the S1 and S4 pockets of the Factor Xa active site, contributing to its high binding affinity and selectivity.

Quantitative Binding Affinity Data

The binding affinity of this compound to Factor Xa has been quantified using various in vitro assays, primarily yielding the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are crucial for understanding the potency of the drug.

| Parameter | Value | Description |

| IC50 (Factor Xa) | 1.5 nM | The concentration of this compound required to inhibit 50% of Factor Xa activity.[1] |

| Ki (Factor Xa) | 0.117 nM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.[1] |

| IC50 (Plasma Kallikrein) | 6.3 µM | A measure of off-target activity, indicating high selectivity for Factor Xa.[1] |

| Ki (Plasma Kallikrein) | 3.5 µM | The inhibition constant for plasma kallikrein.[1] |

| Ki (hERG) | 1.8 µM | The inhibition constant for the hERG channel, indicating low potential for cardiac side effects.[1] |

Table 1: Quantitative binding affinity data for this compound.

Experimental Protocols

The determination of the binding affinity of this compound to Factor Xa typically involves a chromogenic anti-Xa assay. This assay measures the residual activity of Factor Xa after incubation with the inhibitor.

Principle of the Chromogenic Anti-Xa Assay

The chromogenic anti-Xa assay is a functional in vitro test. A known amount of Factor Xa is incubated with a plasma sample containing the inhibitor (this compound). The inhibitor binds to Factor Xa, and any remaining unbound, active Factor Xa cleaves a synthetic chromogenic substrate. This cleavage releases a colored compound (p-nitroaniline), the absorbance of which is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.

Detailed Methodology for IC50 and Ki Determination

The following is a generalized protocol synthesized from standard methodologies for determining the IC50 and Ki of a direct Factor Xa inhibitor. Specific concentrations and incubation times may need to be optimized for individual laboratory conditions and reagent sources.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Purified human Factor Xa

-

Chromogenic Factor Xa substrate (e.g., S-2765)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl₂)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of this compound from the stock solution in the assay buffer. The final concentrations should span a range that is expected to produce a full inhibition curve (e.g., from picomolar to micromolar concentrations).

-

Prepare a working solution of human Factor Xa in the assay buffer. The final concentration should be optimized to give a linear rate of substrate cleavage over the measurement period.

-

Prepare a working solution of the chromogenic Factor Xa substrate in the assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add a fixed volume of the assay buffer.

-

Add a small volume of each this compound dilution (or vehicle control) to the appropriate wells.

-

Add the Factor Xa working solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to Factor Xa.

-

Initiate the chromogenic reaction by adding the chromogenic Factor Xa substrate working solution to all wells.

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Determine the initial rate of the reaction (V₀) for each this compound concentration by calculating the slope of the linear portion of the absorbance versus time curve.

-

Plot the percentage of Factor Xa inhibition (calculated relative to the vehicle control) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for Factor Xa.

-

Visualizations

Experimental Workflow for Binding Affinity Determination

Coagulation Cascade and this compound's Point of Intervention

Conclusion

This compound is a potent and selective direct inhibitor of Factor Xa with a well-defined molecular structure and high binding affinity. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and professionals in the field of anticoagulant drug development. The chromogenic anti-Xa assay remains a cornerstone for evaluating the potency and mechanism of action of such inhibitors.

References

- 1. Formulary Drug Review: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Anti-Xa Assays [practical-haemostasis.com]

- 5. biotoxik.it [biotoxik.it]

- 6. lancet.co.za [lancet.co.za]

Betrixaban's Serine Protease Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betrixaban is a direct, competitive, and reversible inhibitor of Factor Xa (FXa), a critical serine protease in the coagulation cascade. Its efficacy as an anticoagulant is intrinsically linked to its high potency and selectivity for FXa over other structurally similar serine proteases. This technical guide provides an in-depth analysis of this compound's selectivity profile, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to support further research and development in the field of anticoagulation.

Core Principles of this compound's Action

This compound exerts its anticoagulant effect by binding directly to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin. This inhibition occurs without the need for a cofactor like antithrombin III. The high selectivity of this compound for FXa is a key pharmacological feature, minimizing off-target effects that could arise from the inhibition of other essential serine proteases involved in physiological processes such as digestion, fibrinolysis, and immune responses.

Quantitative Selectivity Profile

The selectivity of this compound has been rigorously evaluated against a panel of serine proteases. The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) that quantify its potent and specific interaction with Factor Xa compared to other enzymes.

| Serine Protease | Inhibition Constant (Ki) | IC50 | Selectivity vs. Factor Xa (based on Ki) |

| Factor Xa | 0.117 nM | 1.5 nM | - |

| Thrombin | > 10,000 nM | > 10,000 nM | > 85,000-fold |

| Trypsin | > 10,000 nM | > 10,000 nM | > 85,000-fold |

| Plasmin | > 1,000 nM | > 1,000 nM | > 8,500-fold |

| Urokinase | > 1,000 nM | > 1,000 nM | > 8,500-fold |

| Tissue Plasminogen Activator (tPA) | > 1,000 nM | > 1,000 nM | > 8,500-fold |

| Activated Protein C (aPC) | > 1,000 nM | > 1,000 nM | > 8,500-fold |

| Plasma Kallikrein | 3,500 nM | 6,300 nM | ~30,000-fold |

Data compiled from preclinical studies.

Experimental Protocols

The determination of this compound's selectivity profile involves a series of meticulously designed in vitro enzymatic assays. The following sections detail the methodologies employed to ascertain the inhibition constants against Factor Xa and other serine proteases.

Factor Xa Inhibition Assay

Objective: To determine the inhibitory potency of this compound against human Factor Xa.

Principle: The assay measures the residual activity of FXa in the presence of varying concentrations of the inhibitor. The enzymatic activity is quantified by the rate of cleavage of a chromogenic substrate, which releases a colored product that can be measured spectrophotometrically.

Materials:

-

Human Factor Xa (purified)

-

Chromogenic FXa substrate (e.g., Spectrozyme FXa)

-

This compound (test inhibitor)

-

Assay Buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength, containing a carrier protein like BSA)

-

96-well microplate

-

Microplate reader

Procedure:

-

A solution of human Factor Xa is prepared in the assay buffer.

-

Serial dilutions of this compound are prepared in the assay buffer.

-

In a 96-well microplate, a fixed volume of the Factor Xa solution is added to wells containing varying concentrations of this compound or vehicle control.

-

The plate is incubated for a pre-determined period to allow for inhibitor-enzyme binding to reach equilibrium.

-

The reaction is initiated by the addition of the chromogenic FXa substrate.

-

The absorbance is measured kinetically at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

Serine Protease Selectivity Panel Assay

Objective: To assess the inhibitory activity of this compound against a panel of off-target serine proteases.

Principle: Similar to the FXa inhibition assay, this protocol measures the residual activity of various serine proteases in the presence of high concentrations of this compound.

Materials:

-

A panel of purified serine proteases (e.g., thrombin, trypsin, plasmin, urokinase, tPA, aPC, plasma kallikrein).

-

Specific chromogenic or fluorogenic substrates for each protease.

-

This compound.

-

Appropriate assay buffers for each enzyme.

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Individual assays are set up for each serine protease in the panel.

-

Each enzyme is prepared in its optimal assay buffer.

-

This compound is tested at a high concentration (e.g., 1 µM or 10 µM) against each protease.

-

The enzyme and inhibitor are pre-incubated.

-

The appropriate substrate is added to initiate the reaction.

-

The enzymatic activity is measured by monitoring the change in absorbance or fluorescence over time.

-

The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the activity of the vehicle control.

-

If significant inhibition is observed, a full dose-response curve is generated to determine the IC50 and Ki values, as described for the Factor Xa assay.

Signaling Pathways and Experimental Workflows

To visually represent the context of this compound's action and the experimental procedures, the following diagrams have been generated using the DOT language.

Caption: The Coagulation Cascade and the Site of this compound Inhibition.

Caption: General Experimental Workflow for Determining Inhibition Constants.

Conclusion

The data presented in this technical guide unequivocally demonstrate that this compound is a highly potent and selective inhibitor of Factor Xa. Its minimal activity against a broad range of other serine proteases underscores its targeted mechanism of action and favorable safety profile. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and expand upon these findings. The high degree of selectivity is a cornerstone of this compound's therapeutic utility, ensuring that its anticoagulant effects are precisely targeted to the coagulation cascade, thereby minimizing the potential for off-target interactions and associated adverse events. This comprehensive understanding of this compound's selectivity is crucial for its continued clinical application and for the development of next-generation anticoagulants.

In vitro characterization of betrixaban's anticoagulant properties

An In-Depth Technical Guide to the In Vitro Characterization of Betrixaban's Anticoagulant Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a direct oral anticoagulant. This compound is a factor Xa (FXa) inhibitor, and this guide details its mechanism of action, summarizes key quantitative data from in vitro studies, and provides detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a direct and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] It competitively and reversibly binds to the active site of both free FXa and FXa complexed within the prothrombinase complex.[2] This inhibition does not require a cofactor like antithrombin III for its activity.[3] By inhibiting FXa, this compound effectively reduces the conversion of prothrombin to thrombin, thereby decreasing thrombin generation and subsequent fibrin clot formation.[3][4] this compound has no direct effect on platelet aggregation.[1][5]

Quantitative Data Presentation

The following tables summarize the key in vitro anticoagulant properties of this compound.

Table 1: Pharmacokinetic and Physicochemical Properties

| Parameter | Value | Reference |

| Oral Bioavailability | 34% | [2][6] |

| Time to Peak Concentration (Tmax) | 3-4 hours | [1][6] |

| Plasma Protein Binding | ~60% | [1][7] |

| Terminal Half-life | 37 hours | [6][7] |

| Effective Half-life | 19-27 hours | [2][8] |

| Metabolism | Minimally metabolized by CYP450 enzymes (<1%) | [7] |

| Primary Elimination Route | Hepatobiliary (82-89%) | [4][6] |

| Renal Clearance | Minimal (5-7%) | [6][7] |

Table 2: In Vitro Anticoagulant Activity

| Assay | Parameter | Result | Reference |

| Prothrombin Time (PT) | Doubling Concentration (Human Plasma) | 0.4 µM | [7] |

| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | Observed | |

| Thrombin Generation Assay (TGA) | Inhibition | Comparable to fondaparinux at 5-25 ng/mL | [6] |

| Prothrombinase Inhibition | Inhibition | Dose-dependent | [7] |

| Anti-Xa Activity | Inhibition | Dose- and concentration-dependent | [9] |

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize this compound's anticoagulant properties are provided below.

Factor Xa Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on purified Factor Xa.

-

Principle: The assay measures the residual activity of FXa after incubation with the inhibitor by monitoring the cleavage of a chromogenic substrate.

-

Materials:

-

Purified human Factor Xa

-

Chromogenic FXa substrate (e.g., S-2765)

-

Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2

-

This compound stock solution and serial dilutions

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Add purified human FXa to the wells of a 96-well microplate.

-

Add serial dilutions of this compound or vehicle control to the wells and incubate for a specified period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the chromogenic FXa substrate.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

Calculate the rate of substrate cleavage for each this compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

-

Prothrombinase Inhibition Assay

This assay assesses the ability of this compound to inhibit FXa within the prothrombinase complex.

-

Principle: The prothrombinase complex (FXa, FVa, phospholipids, and Ca2+) is assembled, and its ability to convert prothrombin to thrombin is measured in the presence of this compound.

-

Materials:

-

Purified human Factor Xa, Factor Va, and prothrombin

-

Phospholipid vesicles

-

Tris-HCl buffer with CaCl2

-

This compound stock solution and serial dilutions

-

Chromogenic thrombin substrate

-

96-well microplate and reader

-

-

Protocol:

-

Combine Factor Xa, Factor Va, phospholipid vesicles, and CaCl2 in the wells of a microplate to form the prothrombinase complex.

-

Add serial dilutions of this compound or vehicle control and incubate.

-

Initiate the reaction by adding prothrombin.

-

After a specific incubation time, add a chromogenic thrombin substrate.

-

Measure the rate of substrate cleavage to determine the amount of thrombin generated.

-

Calculate the IC50 for prothrombinase inhibition.

-

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

These are global coagulation assays that measure the time to clot formation in plasma.

-

Principle:

-

PT: Measures the extrinsic and common pathways of coagulation. Clotting is initiated by adding thromboplastin (tissue factor) and calcium.

-

aPTT: Measures the intrinsic and common pathways. Clotting is initiated by adding a contact activator (e.g., silica) and phospholipids, followed by calcium.

-

-

Materials:

-

Citrated human plasma

-

This compound-spiked plasma samples at various concentrations

-

PT reagent (thromboplastin and CaCl2)

-

aPTT reagent (contact activator, phospholipids) and CaCl2 solution

-

Coagulometer

-

-

Protocol:

-

Prepare a series of plasma samples spiked with known concentrations of this compound.

-

For the PT assay, pre-warm the plasma sample to 37°C.

-

Add the PT reagent to the plasma and immediately start the timer on the coagulometer.

-

Record the time until a fibrin clot is detected.

-

For the aPTT assay, pre-warm the plasma sample and incubate with the aPTT reagent for a specified time.

-

Add CaCl2 to initiate clotting and record the clotting time.

-

Plot the clotting time against the this compound concentration.

-

Thrombin Generation Assay (TGA)

TGA provides a comprehensive assessment of the overall potential of a plasma sample to generate thrombin.

-

Principle: Clotting is initiated in platelet-poor plasma, and the generation of thrombin over time is monitored using a fluorogenic substrate.

-

Materials:

-

Platelet-poor plasma (PPP)

-

This compound-spiked PPP samples

-

Tissue factor/phospholipid reagent (trigger)

-

Fluorogenic thrombin substrate and calibrator

-

Fluorometer with a temperature-controlled plate reader

-

-

Protocol:

-

Add this compound-spiked plasma or control plasma to a 96-well plate.

-

Add the trigger solution (tissue factor and phospholipids) to initiate coagulation.

-

Immediately add the fluorogenic substrate.

-

Measure the fluorescence intensity over time.

-

Use a thrombin calibrator to convert the fluorescence signal to thrombin concentration.

-

Analyze the resulting thrombin generation curve to determine parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP).

-

Plasma Protein Binding Assay

This assay determines the fraction of this compound bound to plasma proteins. Equilibrium dialysis is a common method.

-

Principle: A semipermeable membrane separates a plasma sample containing the drug from a drug-free buffer. Unbound drug diffuses across the membrane until equilibrium is reached. The concentrations in both compartments are then measured.

-

Materials:

-

Human plasma

-

This compound

-

Phosphate-buffered saline (PBS)

-

Equilibrium dialysis apparatus with semipermeable membranes

-

Analytical method to quantify this compound (e.g., LC-MS/MS)

-

-

Protocol:

-

Add plasma spiked with a known concentration of this compound to one chamber of the dialysis cell.

-

Add PBS to the other chamber.

-

Incubate the dialysis cell at 37°C with gentle shaking until equilibrium is reached (e.g., 4-24 hours).

-

Collect samples from both the plasma and buffer chambers.

-

Quantify the concentration of this compound in each sample using a validated analytical method.

-

Calculate the percentage of bound drug.

-

References

- 1. oatext.com [oatext.com]

- 2. Pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bevyxxa (this compound Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Formulary Drug Review: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bevyxxa (this compound) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profile of this compound and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Betrixaban on Thrombin Generation in Human Plasma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betrixaban is an oral, direct, and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its mechanism of action directly impacts the generation of thrombin, the central effector protease in hemostasis and thrombosis. This technical guide provides an in-depth analysis of this compound's effect on thrombin generation in human plasma, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biochemical pathways and experimental workflows.

Mechanism of Action: Inhibition of the Prothrombinase Complex

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. A key step is the conversion of prothrombin to thrombin, catalyzed by the prothrombinase complex. This complex consists of activated Factor X (FXa) and its cofactor, activated Factor V (FVa), assembled on a phospholipid surface in the presence of calcium ions.

This compound exerts its anticoagulant effect by binding directly to the active site of FXa, thereby preventing it from converting prothrombin to thrombin.[1][2][3] This inhibition occurs for both free FXa and FXa that is already incorporated into the prothrombinase complex.[4] The reduction in FXa activity leads to a significant decrease in the rate and amount of thrombin generated.

Below is a diagram illustrating the central role of Factor Xa in the coagulation cascade and the inhibitory action of this compound.

Caption: Inhibition of Factor Xa by this compound in the Coagulation Cascade.

Quantitative Effects on Thrombin Generation Parameters

The effect of this compound on thrombin generation is typically assessed using the Calibrated Automated Thrombogram (CAT) assay. This method measures the fluorescence generated by a thrombin-specific substrate over time, providing a complete profile of thrombin generation and decay. Key parameters derived from the thrombogram include:

-

Lag Time: The time until the start of thrombin generation.

-

Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time, represented by the area under the curve.

-

Peak Thrombin: The maximum concentration of thrombin reached.

Studies have demonstrated a concentration-dependent inhibition of thrombin generation by this compound. The following table summarizes the quantitative impact of a clinically relevant concentration of this compound on peak thrombin generation in human plasma.

| This compound Concentration | Control (nM) | This compound (nM) | % Inhibition |

| 1.0 µg/mL | 104.6 | 10.3 | ~90% |

| Data derived from in-vitro studies.[4] |

Experimental Protocols

The following provides a detailed methodology for a typical Calibrated Automated Thrombogram (CAT) assay used to evaluate the effect of this compound on thrombin generation in human plasma.

1. Plasma Preparation:

-

Whole blood is collected from healthy human donors into tubes containing 3.2% sodium citrate.

-

Platelet-poor plasma (PPP) is prepared by double centrifugation of the whole blood at 2000 x g for 15 minutes at room temperature.

-

The PPP is then pooled and stored at -80°C until use.

2. Thrombin Generation Assay (Calibrated Automated Thrombogram):

-

Instrumentation: A fluorometric microplate reader equipped with a 390 nm excitation filter and a 460 nm emission filter is used. The assay is performed in a 96-well plate format.

-

Reagents:

-

Thrombin Calibrator: A standardized α2-macroglobulin-thrombin complex with known amidolytic activity is used to calibrate the assay.

-

Fluorogenic Substrate: A thrombin-specific fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC) is used to measure thrombin activity.

-

Trigger Solution: A reagent containing a specific concentration of recombinant human tissue factor (TF) and phospholipids (PL) is used to initiate thrombin generation. The concentrations of TF and PL are critical and are typically optimized for the specific application. For assessing the effect of anticoagulants, a common trigger concentration is 5 pM TF and 4 µM PL.[5]

-

-

Procedure:

-

80 µL of thawed platelet-poor plasma, either neat or spiked with varying concentrations of this compound, is pipetted into the wells of a 96-well plate.

-

20 µL of the trigger solution (TF and PL) is added to each well to initiate coagulation. For calibration wells, 20 µL of the thrombin calibrator is added instead of the trigger solution.

-

The reaction is started by the automated addition of 20 µL of the fluorogenic substrate/CaCl2 solution.

-

The fluorescence is measured kinetically over a period of approximately 60 minutes.

-

-

Data Analysis: The thrombin generation curve is generated by the instrument's software, which calculates the first derivative of the fluorescence signal over time. From this curve, the key parameters (Lag Time, ETP, and Peak Thrombin) are determined.

Below is a diagram illustrating the experimental workflow for the Calibrated Automated Thrombogram assay.

Caption: Experimental Workflow for the Calibrated Automated Thrombogram (CAT) Assay.

Conclusion

This compound is a potent inhibitor of Factor Xa, leading to a significant and concentration-dependent reduction in thrombin generation in human plasma. The Calibrated Automated Thrombogram assay is a robust method for quantifying the pharmacodynamic effects of this compound on key hemostatic parameters. The data clearly demonstrate that by targeting FXa, this compound effectively dampens the amplification of the coagulation cascade, which is fundamental to its therapeutic efficacy as an anticoagulant for the prevention of venous thromboembolism. Further research with more extensive concentration ranges will continue to refine our understanding of its precise dose-response relationship.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Factor Xa Inhibitory Profile of Apixaban, this compound, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of tissue factor concentration on calibrated automated thrombography in the presence of inhibitor bypass agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The role of P-glycoprotein in betrixaban transport and disposition

An In-depth Technical Guide on the Role of P-glycoprotein in Betrixaban Transport and Disposition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a direct oral anticoagulant (DOAC) that acts as a factor Xa inhibitor. Its pharmacokinetic profile is distinct among DOACs, characterized by a long half-life, minimal cytochrome P450 (CYP) metabolism, and predominant elimination via biliary secretion[1][2][3]. A critical determinant of this compound's absorption, distribution, and clearance is its interaction with the efflux transporter P-glycoprotein (P-gp, also known as multidrug resistance protein 1 or ABCB1)[2][3]. This technical guide provides a comprehensive overview of the role of P-gp in the transport and disposition of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and clinical workflows. Understanding this interaction is paramount for predicting drug-drug interactions (DDIs), optimizing dosing regimens, and ensuring patient safety.

This compound as a P-glycoprotein Substrate

P-glycoprotein is an ATP-dependent efflux pump located in the plasma membranes of cells in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier[4][5]. It plays a crucial protective role by exporting a wide array of xenobiotics, including many therapeutic drugs, out of cells[4][5].

This compound has been identified as a substrate of P-gp[1][6][7]. This interaction is central to its disposition. The primary route of elimination for this compound is not through renal excretion or hepatic metabolism, but rather through hepatobiliary secretion into the gut, a process largely mediated by P-gp efflux pumps[1][2][3]. Approximately 82% to 89% of an administered dose is excreted unchanged via this pathway[1][2]. Consequently, the systemic exposure and pharmacodynamic effects of this compound can be significantly altered by co-administered drugs that modulate P-gp activity[3][6].

Quantitative Data: P-gp Mediated Drug-Drug Interactions

The clinical significance of this compound's status as a P-gp substrate is most evident in drug-drug interaction studies with known P-gp inhibitors. Co-administration of these inhibitors can lead to a substantial increase in this compound plasma concentrations, thereby elevating the risk of bleeding[8][9]. The prescribing information for this compound mandates a dose reduction when used concomitantly with P-gp inhibitors[6][10].

Table 1: Effect of P-glycoprotein Inhibitors on this compound Pharmacokinetics

| P-gp Inhibitor | Effect on this compound Cmax | Effect on this compound AUC | Reference |

| Ketoconazole | ~2-fold increase | ~2-fold increase | [2][8] |

| Verapamil | ~5-fold increase | ~3-fold increase | [8] |

| Amiodarone | ~2-fold increase in concentration | Not specified | [2] |

| Diltiazem | ~2-fold increase in concentration | Not specified | [2] |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Conversely, co-administration with P-gp inducers, such as rifampin or St. John's wort, may decrease the systemic exposure of this compound, potentially reducing its efficacy. Therefore, the concomitant use of this compound with P-gp inducers should be avoided[6][11].

Experimental Protocols

The characterization of this compound as a P-gp substrate has been established through a combination of in vitro assays, preclinical in vivo studies, and clinical pharmacokinetic trials.

In Vitro P-gp Substrate Assessment (General Protocol)

While specific publications detailing this compound's in vitro transport are not available in the public domain, the methodology follows well-established protocols using polarized, P-gp-expressing cell monolayers, such as Caco-2 (human colon adenocarcinoma) or MDCK-MDR1 (Madin-Darby canine kidney cells transfected with the human MDR1 gene)[12][13].

Objective: To determine if a compound is a substrate of P-gp by measuring its directional transport across a cell monolayer.

Methodology:

-

Cell Culture: Caco-2 or MDCK-MDR1 cells are seeded onto permeable membrane supports (e.g., Transwell™ inserts) and cultured for approximately 21 days (for Caco-2) or until a confluent, polarized monolayer with functional tight junctions is formed.

-

Transport Assay:

-

The experiment involves measuring the flux of this compound from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side of the monolayer.

-

This compound is added to either the apical or basolateral chamber. Samples are taken from the receiver chamber at designated time points.

-

To confirm P-gp's role, the assay is repeated in the presence of a potent P-gp inhibitor, such as verapamil or cyclosporine A[13][14].

-

-

Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

-

The Efflux Ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B).

-

A compound is generally considered a P-gp substrate if the ER is ≥ 2 and this ratio is significantly reduced (typically to ~1) in the presence of a P-gp inhibitor.

-

Clinical Drug-Drug Interaction Studies (Phase 1)

These studies are designed to quantify the effect of a P-gp inhibitor or inducer on the pharmacokinetics of this compound in healthy volunteers[3][15].

Objective: To assess the impact of co-administered P-gp modulators on the single- or multiple-dose pharmacokinetics of this compound.

Methodology:

-

Study Design: Typically a two-period, fixed-sequence, or crossover design.

-

Treatment Periods:

-

Period 1 (Reference): Subjects receive a single dose of this compound alone.

-

Period 2 (Test): Subjects receive the P-gp inhibitor (e.g., ketoconazole) for several days to reach steady-state, followed by co-administration of a single dose of this compound with the inhibitor.

-

-

Pharmacokinetic Sampling: Serial blood samples are collected over a specified period (e.g., 72-96 hours) after each this compound dose.

-

Bioanalysis: Plasma concentrations of this compound are measured using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, AUC, T½) are calculated for this compound administered alone and with the inhibitor. The geometric mean ratios and 90% confidence intervals are determined to quantify the magnitude of the interaction.

Large-Scale Clinical Efficacy and Safety Trial (e.g., APEX Study)

The APEX (Acute Medically Ill VTE Prevention with Extended-Duration this compound) trial was a pivotal Phase III study that evaluated the safety and efficacy of this compound[16][17]. The trial's design prospectively accounted for the P-gp interaction.

Objective: To compare extended-duration this compound with standard-duration enoxaparin for VTE prophylaxis in acutely ill medical patients.

Methodology:

-

Patient Population: The study enrolled acutely ill hospitalized medical patients at risk for VTE[16].

-

Dosing Regimen:

-

Standard Dose: this compound 160 mg initial dose, followed by 80 mg once daily for 35 to 42 days[11][16].

-

Reduced Dose: The protocol mandated a 50% dose reduction (80 mg initial dose, then 40 mg once daily) for patients with severe renal impairment (CrCl 15-30 mL/min) OR for those receiving a concomitant strong P-glycoprotein inhibitor[11][16][18].

-

-

Endpoints: Efficacy endpoints included a composite of VTE events, while safety endpoints focused on bleeding events (major and clinically relevant non-major)[16][17].

-

Data Analysis: The rates of thrombotic and bleeding events were compared between the this compound and enoxaparin arms, including in subgroups of patients who received the reduced dose due to P-gp inhibitor use[17].

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and clinical decision-making processes related to this compound and P-gp.

Caption: P-gp mediated efflux of this compound in the intestine and the effect of P-gp inhibitors.

Caption: Experimental workflow for in vitro P-gp substrate assessment.

Caption: Clinical workflow for this compound dose adjustment with P-gp inhibitors.

Conclusion

The interaction between this compound and P-glycoprotein is a cornerstone of its clinical pharmacology. As a P-gp substrate, this compound's disposition is highly dependent on the function of this efflux transporter, making it susceptible to significant drug-drug interactions. Co-administration with P-gp inhibitors markedly increases this compound exposure and the associated risk of bleeding, necessitating a 50% dose reduction as a critical safety measure[10][18]. Conversely, P-gp inducers pose a risk of therapeutic failure and their concomitant use should be avoided[6]. Drug development professionals and researchers must consider P-gp interactions early in the discovery and clinical evaluation phases. For clinicians, a thorough review of co-medications is essential for the safe and effective use of this compound, particularly in patient populations prone to polypharmacy.

References

- 1. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profile of this compound and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The P-glycoprotein transport system and cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bevyxxa: Package Insert / Prescribing Information / MOA [drugs.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. drugs.com [drugs.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Bevyxxa (this compound Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. In vitro and in vivo P-glycoprotein transport characteristics of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Edoxaban transport via P-glycoprotein is a key factor for the drug's disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of P-glycoprotein in the uptake/efflux transport of oral vitamin K antagonists and rivaroxaban through the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US20120095019A1 - Methods and formulations of treating thrombosis with this compound and a p-glycoprotein inhibitor - Google Patents [patents.google.com]

- 16. This compound for Extended Venous Thromboembolism Prophylaxis in High-Risk Hospitalized Patients: Putting the APEX Results into Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound for prevention of venous thromboembolism in acute medically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Formulary Drug Review: this compound - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicology of Betrixaban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical toxicology studies conducted on betrixaban (Bevyxxa®), an oral, direct Factor Xa inhibitor. The information is compiled from publicly available regulatory documents and scientific literature to support researchers and professionals in drug development.

Executive Summary

This compound has undergone a comprehensive nonclinical safety evaluation to characterize its toxicological profile. The preclinical program included studies on pharmacology, pharmacokinetics, single- and repeat-dose toxicity, genotoxicity, reproductive and developmental toxicity, and safety pharmacology. The principal pharmacological effect of this compound, bleeding, was the most common finding in toxicology studies and is consistent with its mechanism of action as an anticoagulant. Nonclinical studies demonstrated that this compound is not genotoxic or teratogenic. Carcinogenicity studies were not conducted, a decision deemed acceptable by regulatory agencies based on the intended duration of clinical use. The major human metabolites were found to be pharmacologically inactive and demonstrated no cardiovascular or central nervous system effects in rats.

Pharmacokinetics and Metabolism (Nonclinical)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in preclinical species is fundamental to interpreting toxicology findings.

Experimental Protocols

ADME Studies in Rats, Dogs, and Monkeys:

-

Test System: Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.

-

Administration: A single oral dose of radiolabeled this compound.

-

Sample Collection: Plasma, urine, and feces were collected at multiple time points to determine the routes and rates of excretion.

-

Analysis: Liquid scintillation counting was used to quantify radioactivity. Metabolite profiling was conducted using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

-

Protein Binding: Plasma protein binding was determined in vitro via equilibrium dialysis for human, rat, dog, and monkey plasma.

Key Findings

Key ADME findings from nonclinical studies are summarized below.

| Parameter | Rat | Dog | Monkey | Human |

| Primary Route of Excretion | Biliary / Fecal | Biliary / Fecal | Biliary / Fecal | Biliary / Fecal (~81%)[1] |

| Renal Excretion | Minor (~23% in urine)[1] | Minor | Minor | Minor |

| Metabolism | Not significantly metabolized by CYP enzymes[1] | Not significantly metabolized by CYP enzymes[1] | Not significantly metabolized by CYP enzymes[1] | Not significantly metabolized by CYP enzymes[1] |

| Plasma Protein Binding | ~66%[1] | ~59%[1] | ~58%[1] | ~61%[1] |

| Major Metabolites | PRT062802, PRT063069 (inactive)[1] | PRT062802, PRT063069 (inactive)[1] | PRT062802, PRT063069 (inactive)[1] | PRT062802, PRT063069 (inactive) |

| Minor Metabolites | PRT054156, PRT058326 (active)[1] | PRT054156, PRT058326 (active)[1] | PRT054156, PRT058326 (active)[1] | PRT054156, PRT058326 (active) |

Data compiled from FDA review documents.[1]

The two major metabolites, PRT062802 and PRT063069, were found to be inactive and showed no adverse cardiovascular or Central Nervous System (CNS) effects when tested in rats.[1]

Figure 1: this compound ADME Pathway.

General Toxicology

Single and repeat-dose toxicity studies were conducted in rodent and non-rodent species to identify potential target organs and to determine no-observed-adverse-effect levels (NOAELs).

(Note: Specific quantitative data for single and repeat-dose toxicity studies, such as LD50 and NOAEL values, were not available in the public documents reviewed. The primary finding across studies was bleeding, consistent with the drug's pharmacology.)

Genetic Toxicology

A battery of in vitro and in vivo tests was conducted to assess the mutagenic and clastogenic potential of this compound.

Experimental Protocols

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Methodology: The assay was performed with and without metabolic activation (S9 fraction from Aroclor-induced rat liver). This compound was tested up to cytotoxic concentrations.

-

-

In Vitro Chromosomal Aberration Assay:

-

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes.

-

Methodology: Cells were exposed to this compound at various concentrations, with and without metabolic activation. Metaphase cells were harvested, stained, and scored for structural and numerical chromosomal aberrations.

-

-

In Vivo Micronucleus Test:

-

Test System: Rodents (e.g., Sprague-Dawley rats).

-

Administration: this compound was administered orally at high dose levels.

-

Methodology: Bone marrow was collected at specified time points after dosing. Polychromatic erythrocytes (PCEs) were analyzed for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated as a measure of bone marrow cytotoxicity.

-

Summary of Findings

This compound was not found to be genotoxic or clastogenic in the comprehensive battery of tests.[2]

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation | S. typhimurium, E. coli | With and Without S9 | Negative |

| Chromosomal Aberration | Human Lymphocytes | With and Without S9 | Negative |

| In Vivo Micronucleus | Rat Bone Marrow | N/A | Negative |

Data compiled from the EMA Assessment Report.[2]

Figure 2: Genetic Toxicology Testing Strategy.

Carcinogenicity

Carcinogenicity studies were not performed for this compound. This was considered acceptable by regulatory authorities, including the EMA, because the intended clinical use is not for longer than six months.[2]

Reproductive and Developmental Toxicology

Studies were conducted to evaluate the potential effects of this compound on fertility, embryo-fetal development, and pre- and postnatal development.

Experimental Protocols

-

Fertility and Early Embryonic Development (Rat):

-

Test System: Male and female Sprague-Dawley rats.

-

Dosing: Oral administration to males prior to and during mating, and to females prior to mating and through early gestation.

-

Endpoints: Mating performance, fertility indices, implantations, and early embryonic viability.

-

-

Embryo-Fetal Development (Rat and Rabbit):

-

Test System: Pregnant Sprague-Dawley rats and New Zealand White rabbits.

-

Dosing: Oral administration during the period of organogenesis.

-

Endpoints: Maternal clinical signs, body weight, food consumption. Cesarean sectioning parameters (corpora lutea, implantations, resorptions, fetal viability). Fetal external, visceral, and skeletal examinations.

-

-

Pre- and Postnatal Development (Rat):

-

Test System: Pregnant Sprague-Dawley rats.

-

Dosing: Oral administration from implantation through lactation.

-

Endpoints: Maternal health, parturition, lactation. Offspring viability, growth, development, and reproductive performance of the F1 generation.

-

Summary of Findings

This compound did not demonstrate adverse effects on fertility, was not teratogenic, and did not impact postnatal development in rats.[2] The primary finding was maternal toxicity related to hemorrhage, consistent with the drug's pharmacology.

| Study Type | Species | Key Findings | Exposure Margin (vs. Human Dose) |

| Fertility & Early Embryonic Development | Rat | No effect on male or female fertility.[2] | >35x[2] |

| Embryo-Fetal Development | Rat | No teratogenic effects.[2] | >35x (at NOAEL)[2] |

| Embryo-Fetal Development | Rabbit | No teratogenic effects; maternal toxicity (hemorrhage) observed.[2] | >35x (at NOAEL)[2] |

| Pre- and Postnatal Development | Rat | No effect on postnatal development of offspring.[2] | >35x[2] |

Data compiled from FDA and EMA regulatory documents.[2]

Safety Pharmacology

Safety pharmacology studies were conducted to assess the effects of this compound on vital functions.

(Note: Specific protocols and quantitative results for safety pharmacology studies, including effects on cardiovascular (hERG, telemetry), respiratory, and central nervous system functions, were not detailed in the reviewed public documents. The EMA assessment report noted an absence of a cardiovascular effect in humans.)[2]

Mechanism of Action: Coagulation Cascade

This compound is a direct, selective, and reversible inhibitor of Factor Xa (FXa). By binding to the active site of FXa, it blocks the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of the coagulation cascade and preventing clot formation.

Figure 3: this compound's Inhibition of Factor Xa.

References

Betrixaban's Potential Non-Anticoagulant Cellular Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betrixaban, a direct oral anticoagulant, is a highly selective inhibitor of Factor Xa (FXa) primarily used for the prophylaxis of venous thromboembolism (VTE). While its anticoagulant properties are well-established, emerging evidence suggests that this compound may exert non-anticoagulant cellular effects, opening new avenues for therapeutic exploration. This technical guide provides a comprehensive overview of the current understanding of these off-target effects, with a primary focus on the activation of the innate immune system. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development in this area.

Introduction to this compound

This compound is a small molecule inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3] Its primary mechanism of action involves the direct, reversible, and competitive inhibition of both free and prothrombinase-bound FXa, thereby reducing thrombin generation and subsequent fibrin clot formation.[3][4] Unlike some other anticoagulants, this compound has minimal renal clearance and is not significantly metabolized by cytochrome P450 enzymes.[4]

Non-Anticoagulant Cellular Effect: Activation of Innate Immunity

Recent preclinical studies have unveiled a novel non-anticoagulant function of this compound as a potent activator of the innate immune system.[1][2] This effect is independent of its FXa inhibitory activity and is mediated through the activation of the TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) signaling pathway, leading to the production of type I interferons (IFN-β) and the expression of interferon-stimulated genes (ISGs).[1] This discovery positions this compound as a potential broad-spectrum antiviral and immunomodulatory agent.

Signaling Pathway: TBK1/IRF3 Axis Activation

This compound has been shown to trigger the phosphorylation and activation of TBK1 and subsequent phosphorylation and nuclear translocation of IRF3.[1] This signaling cascade is a central component of the cellular response to viral and other pathogenic threats.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound's immunostimulatory effects.

Table 1: this compound-Induced IFN-β Promoter Activation

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Fold Change in Luciferase Activity (vs. DMSO) | Citation |